1,4-Benzenediol, 2,6-bis(1-methylethyl)-
1,4-Benzenediol, 2,6-bis(1-methylethyl)-
4-hydroxypropofol is a hydroquinone that is propofol which is substituted by a hydroxy group at position 4. It is a metabolite of the short acting anaesthetic drug, propofol. It has a role as a drug metabolite. It derives from a propofol.
4-Hydroxypropofol belongs to the class of organic compounds known as cumenes. These are aromatic compounds containing a prop-2-ylbenzene moiety. 4-Hydroxypropofol is considered to be a practically insoluble (in water) and relatively neutral molecule. 4-Hydroxypropofol has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.
4-Hydroxypropofol belongs to the class of organic compounds known as cumenes. These are aromatic compounds containing a prop-2-ylbenzene moiety. 4-Hydroxypropofol is considered to be a practically insoluble (in water) and relatively neutral molecule. 4-Hydroxypropofol has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.
Brand Name:
Vulcanchem
CAS No.:
1988-10-9
VCID:
VC0023067
InChI:
InChI=1S/C12H18O2/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8,13-14H,1-4H3
SMILES:
CC(C)C1=CC(=CC(=C1O)C(C)C)O
Molecular Formula:
C12H18O2
Molecular Weight:
194.27 g/mol
1,4-Benzenediol, 2,6-bis(1-methylethyl)-
CAS No.: 1988-10-9
Reference Standards
VCID: VC0023067
Molecular Formula: C12H18O2
Molecular Weight: 194.27 g/mol
CAS No. | 1988-10-9 |
---|---|
Product Name | 1,4-Benzenediol, 2,6-bis(1-methylethyl)- |
Molecular Formula | C12H18O2 |
Molecular Weight | 194.27 g/mol |
IUPAC Name | 2,6-di(propan-2-yl)benzene-1,4-diol |
Standard InChI | InChI=1S/C12H18O2/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8,13-14H,1-4H3 |
Standard InChIKey | UFWIJKBKROBWTG-UHFFFAOYSA-N |
SMILES | CC(C)C1=CC(=CC(=C1O)C(C)C)O |
Canonical SMILES | CC(C)C1=CC(=CC(=C1O)C(C)C)O |
Description | 4-hydroxypropofol is a hydroquinone that is propofol which is substituted by a hydroxy group at position 4. It is a metabolite of the short acting anaesthetic drug, propofol. It has a role as a drug metabolite. It derives from a propofol. 4-Hydroxypropofol belongs to the class of organic compounds known as cumenes. These are aromatic compounds containing a prop-2-ylbenzene moiety. 4-Hydroxypropofol is considered to be a practically insoluble (in water) and relatively neutral molecule. 4-Hydroxypropofol has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. |
Synonyms | 2,6-Bis(1-methylethyl)-1,4-benzenediol; 2,6-Diisopropylhydroquinone; |
PubChem Compound | 3014064 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume